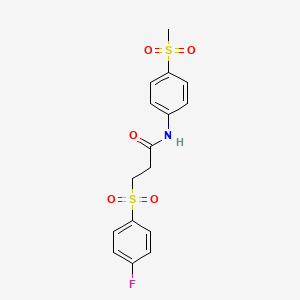
3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonyl groups could potentially be replaced with other groups through nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, while the presence of the fluorine atom could influence its reactivity .科学的研究の応用
Pharmacokinetics and Metabolism
Research on related compounds demonstrates their potential in understanding drug behavior in biological systems. For example, the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) in rats were explored to investigate the ideal pharmacokinetic characteristics of propanamides. This study provides insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, essential for drug development (Wu et al., 2006).
Antibacterial Activity
Sulfone derivatives containing 1,3,4-oxadiazole moieties, closely related to the compound , showed promising antibacterial activities against rice bacterial leaf blight. These findings underscore the potential of sulfone derivatives in agricultural applications to combat plant diseases, highlighting an important area of scientific research application (Shi et al., 2015).
Material Science
In the field of materials science, sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups were synthesized for fuel-cell applications. These materials demonstrated promising properties such as high proton conductivity and mechanical strength, indicating their potential use in energy conversion devices. This research application exemplifies how the manipulation of sulfone-based compounds can lead to advancements in renewable energy technologies (Bae et al., 2009).
Drug Development
The compound's analogs have been studied for their potential as antiandrogens and TRPV1 antagonists, indicating the diverse therapeutic applications of such molecules. These studies contribute to the development of novel treatments for conditions such as benign hyperplasia and neuropathic pain, reflecting the compound's relevance in medical research (Tucker et al., 1988; Kim et al., 2018).
作用機序
Mode of Action
The presence of sulfonyl and fluorophenyl groups suggests that it might interact with its targets through hydrogen bonding or dipole-dipole interactions .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Sulfonyl compounds are known to play roles in various biochemical processes, including signal transduction and enzyme inhibition .
Pharmacokinetics
For instance, the sulfonyl group might enhance the compound’s water solubility, potentially improving its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information about its targets and mode of action, it’s difficult to predict how these factors would affect this compound .
特性
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S2/c1-24(20,21)14-8-4-13(5-9-14)18-16(19)10-11-25(22,23)15-6-2-12(17)3-7-15/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZFSRRYTBBNIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2373316.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide](/img/structure/B2373317.png)
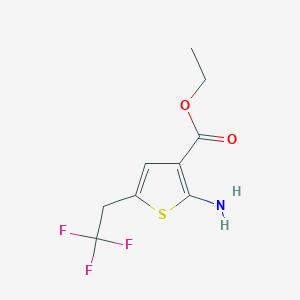
![4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine](/img/structure/B2373320.png)
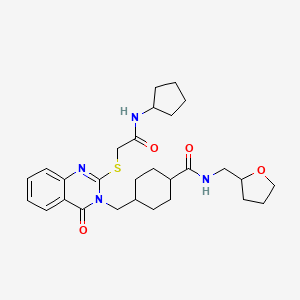
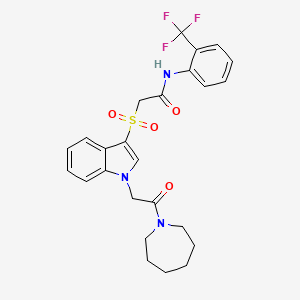
![3-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2373326.png)

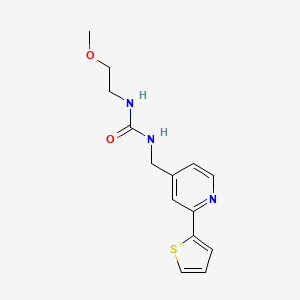
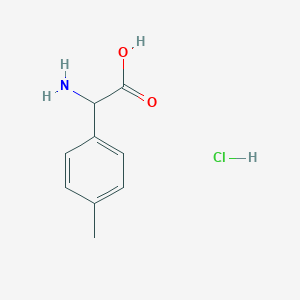
![N-(2,3-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2373334.png)
![N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2373336.png)
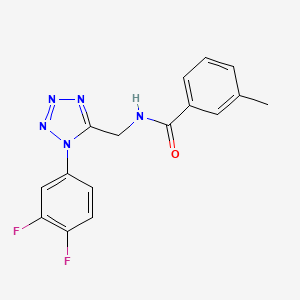
![5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2373338.png)